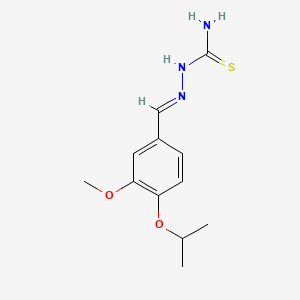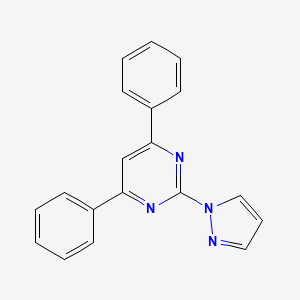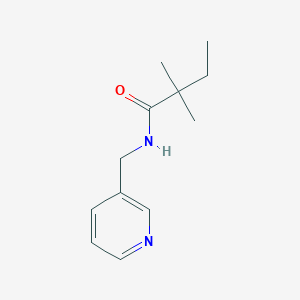![molecular formula C17H17FN4O3S B5513565 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of chemicals that have been synthesized for various pharmacological and biological activities. These compounds often contain imidazolidine, thiazole, and acetamide moieties, contributing to a diverse range of chemical and physical properties. Although specific information about this compound is scarce, related derivatives have been synthesized and studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from basic building blocks like pyrazole, thiazolidinone, and acetamide derivatives. These processes often employ techniques like cyclocondensation, nucleophilic substitution, and microwave-assisted reactions to achieve the desired products. For instance, derivatives of N-(3-chloro-4-flurophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide have shown significant activities and are synthesized through a series of well-documented steps (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques such as NMR, IR, and Mass spectrometry. The imidazolidine-2,4-dione system, for instance, is known to adopt a planar conformation, which can significantly influence the compound's reactivity and interaction with biological targets. Detailed structural analysis of a closely related compound was provided by Sethusankar et al. (2002), highlighting the importance of intermolecular hydrogen bonding and the spatial arrangement of different moieties for its biological activity.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, primarily due to their functional groups. The thiazolidine and acetamide groups, in particular, can undergo nucleophilic substitutions and additions, affecting their biological activities. The synthesis process itself often involves reacting thiazolidinone derivatives with chloroacetamide compounds under specific conditions to achieve the desired acetamide derivatives.
Physical Properties Analysis
Physical properties like solubility, melting point, and crystallinity are crucial for the compound's application and effectiveness. While specific data on this compound is not readily available, related studies suggest that these properties can vary significantly based on the substituents present on the core structure. For example, the crystalline structure of similar compounds shows significant variation in dihedral angles and hydrogen bonding patterns, influencing their solubility and stability (Koppireddi et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the compound's molecular structure. The presence of the imidazolidine and thiazole rings contributes to its potential as a pharmacologically active compound, offering sites for further modification and interaction with biological molecules. Studies on similar compounds have focused on their potential interactions with proteins and enzymes, suggesting a wide range of possible biological activities (Nikalje et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of compounds similar to the specified chemical structure has been extensively studied, with researchers focusing on novel synthetic routes to enhance the chemical diversity and potential biological activities of these compounds. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides was reported, demonstrating significant anti-inflammatory activity for some derivatives (Sunder & Maleraju, 2013).
Biological Activities and Therapeutic Potentials
- A range of biological activities has been investigated, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, certain 2,4-thiazolidinedione derivatives have shown promising hypoglycemic activity in vivo (Nikalje, Deshp, & Une, 2012).
- Anticancer activities were evaluated for 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, with some compounds exhibiting significant activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Molecular Docking and Mechanistic Insights
- Molecular docking studies have been conducted to elucidate the binding interactions and potential mechanisms of action of these compounds. For example, novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating promising results in both in vitro and in vivo models, supported by molecular docking studies (Nikalje, Hirani, & Nawle, 2015).
Chemical Structure and Stability
- Investigations into the chemical structure, stability, and polymorphism of related compounds have provided valuable insights into the physicochemical properties that influence their biological activities and potential as therapeutic agents. For example, the study on linezolid polymorphism through a combined single-crystal, powder diffraction, and NMR study revealed critical aspects of its physical chemistry relevant to pharmaceutical applications (Maccaroni et al., 2008).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c1-21-13(16(24)22(2)17(21)25)7-14(23)19-8-15-20-12(9-26-15)10-3-5-11(18)6-4-10/h3-6,9,13H,7-8H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSCOOPICRUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)
![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)
![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)
![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)
![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)

![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)